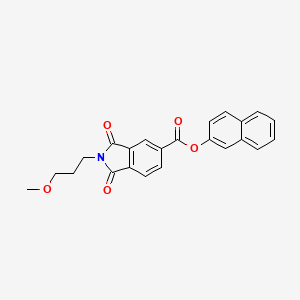

![molecular formula C23H19NO5 B4582948 methyl 3-({[4-(benzoylamino)benzoyl]oxy}methyl)benzoate](/img/structure/B4582948.png)

methyl 3-({[4-(benzoylamino)benzoyl]oxy}methyl)benzoate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of methyl 3-({[4-(benzoylamino)benzoyl]oxy}methyl)benzoate and related compounds involves the preparation from methyl (Z)-2-(acylamino)-3-(dimethylamino)propenoates. These precursors are transformed into multifunctional compounds that serve as versatile synthons for the preparation of a wide array of polysubstituted heterocyclic systems, including pyrroles, pyrimidines, pyridazines, pyrazoles, isoxazoles, and more (Pizzioli et al., 1998).

Molecular Structure Analysis

Detailed molecular structure analysis is crucial for understanding the reactivity and properties of this compound. While specific studies on the molecular structure analysis of methyl 3-({[4-(benzoylamino)benzoyl]oxy}methyl)benzoate itself were not found, related research focuses on understanding the crystal structures and molecular arrangements of similar compounds to predict their chemical behavior and interactions (Kranjc et al., 2012).

Chemical Reactions and Properties

Methyl 3-({[4-(benzoylamino)benzoyl]oxy}methyl)benzoate participates in a variety of chemical reactions, highlighting its versatility as a synthon for heterocyclic chemistry. It reacts with carbocyclic and heterocyclic 1,3-diketones to afford corresponding benzoylamino-substituted compounds, demonstrating its reactivity towards cyclization and nucleophilic addition reactions (Ornik et al., 1990).

Physical Properties Analysis

The physical properties of methyl 3-({[4-(benzoylamino)benzoyl]oxy}methyl)benzoate, such as solubility, melting point, and crystalline structure, are essential for its handling and application in synthesis. These properties are often determined by the compound's molecular structure and intermolecular forces, which can be inferred from crystallographic studies of similar compounds (Gowda et al., 2007).

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity, stability, and the types of reactions it undergoes, are defined by its functional groups and molecular structure. Its role as a precursor for the synthesis of various heterocyclic compounds showcases its chemical versatility and importance in organic synthesis (Popovski et al., 2010).

Wissenschaftliche Forschungsanwendungen

Synthesis of Polyfunctional Heterocyclic Systems

"Methyl 3-({[4-(benzoylamino)benzoyl]oxy}methyl)benzoate" serves as a versatile synthon for the preparation of polysubstituted heterocyclic systems, including pyrroles, pyrimidines, pyridazines, pyrazoles, and isoxazoles. Its reactivity has been harnessed to develop multifunctional compounds contributing to the diversity of synthetic organic chemistry (Pizzioli et al., 1998).

Preparation of Enantiomerically Pure Derivatives

Research demonstrates the compound's utility in the preparation of enantiomerically pure 3-aminobutanoic acid derivatives, showcasing its application in the selective synthesis of biologically relevant molecules (Seebach & Estermann, 1987).

Advances in Nucleoside Synthesis

The compound has played a critical role in the development of new solid-phase synthesis methods for RNA and DNA-RNA mixtures. Its selective benzoylation properties enable the preparation of base-protected ribonucleosides, facilitating the synthesis of oligoribonucleotides on a solid support (Kempe et al., 1982).

Photopolymerization and Material Science

In the realm of material science, "methyl 3-({[4-(benzoylamino)benzoyl]oxy}methyl)benzoate" has been incorporated into alkoxyamine compounds for nitroxide-mediated photopolymerization. This application highlights its potential in developing new photoinitiators for polymer science (Guillaneuf et al., 2010).

Fused Pyranone Synthesis

The compound's reactivity with carbocyclic and heterocyclic 1,3-diketones has been exploited for the synthesis of 3-benzoylamino substituted 5-oxo-5,6,7,8-tetrahydro-2H-1-benzopyran-2-ones and related structures, further underscoring its utility in creating complex heterocyclic frameworks (Ornik et al., 1990).

Eigenschaften

IUPAC Name |

methyl 3-[(4-benzamidobenzoyl)oxymethyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO5/c1-28-22(26)19-9-5-6-16(14-19)15-29-23(27)18-10-12-20(13-11-18)24-21(25)17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYZDWMKSOZZZES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)COC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-({[4-(benzoylamino)benzoyl]oxy}methyl)benzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-{5-chloro-2-[(3-fluorobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide](/img/structure/B4582888.png)

![ethyl 2-({2-cyano-3-[2-(pentyloxy)phenyl]acryloyl}amino)-3-thiophenecarboxylate](/img/structure/B4582912.png)

![N-benzyl-4-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(tert-butyl)butanamide](/img/structure/B4582921.png)

![N'-[(4-chlorophenoxy)acetyl]-2-oxo-2-(1-piperidinyl)acetohydrazide](/img/structure/B4582925.png)

![3-[(3-bromo-4-methoxybenzyl)thio]-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B4582930.png)

![N-[3-(aminocarbonyl)phenyl]-1-adamantanecarboxamide](/img/structure/B4582954.png)

![2,4-dichloro-N-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)carbonothioyl]benzamide](/img/structure/B4582960.png)

![N-{1-{[(3-acetylphenyl)amino]carbonyl}-2-[4-(dimethylamino)phenyl]vinyl}benzamide](/img/structure/B4582968.png)

![4-methyl-3-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]thio}-4H-1,2,4-triazole](/img/structure/B4582979.png)

![methyl 3-{[(6-methyl-3,4-dihydro-1(2H)-quinolinyl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B4582989.png)